tert-Butyl 7-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 7-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a tert-butyl group, an aminomethyl group, and a carboxylate group attached to the quinoline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
tert-Butyl Protection: The carboxylate group can be protected as a tert-butyl ester using tert-butyl alcohol and an acid catalyst like sulfuric acid or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
tert-Butyl 7-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes or receptors. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Quinoline derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 7-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate: Unique due to its specific substitution pattern.
tert-Butyl 7-(aminomethyl)-quinoline-1-carboxylate: Lacks the dihydro component, leading to different reactivity.
tert-Butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-1(2H)-carboxylate: Isoquinoline core instead of quinoline, affecting biological activity.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester and aminomethyl groups, which confer distinct chemical reactivity and biological activity. Its dihydroquinoline core also differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-7-6-11(10-16)9-13(12)17/h6-7,9H,4-5,8,10,16H2,1-3H3 |
InChI Key |
VKRJWVCBPCIAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)CN |
Origin of Product |
United States |
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